3-Position Carbonyl Specificity in Neuroleptic Intermediate Synthesis vs. 4-Position Isomer
The target compound is explicitly designated in patent US4593037 as a 3-(3-methoxyphenyl)piperidine intermediate for synthesizing neuroleptic agents, whereas the 4-position isomer (CAS 213886-99-8) is not mentioned in this context and is instead associated with non-pharmaceutical uses [1]. This regiospecificity arises because the 3-aroylpiperidine scaffold is required for subsequent functionalization to generate the active 1,3-disubstituted neuroleptic pharmacophore, a synthetic pathway inaccessible from the 4-aroyl analog [2].
| Evidence Dimension | Documented utility as neuroleptic intermediate |
|---|---|
| Target Compound Data | Cited in patent as intermediate for neuroleptic agents (3-position carbonyl) |
| Comparator Or Baseline | 4-(3-Methoxybenzoyl)piperidine hydrochloride (CAS 213886-99-8) – no patent-cited neuroleptic intermediate role |
| Quantified Difference | Binary distinction (cited vs. not cited); qualitative synthetic utility advantage |
| Conditions | Patent literature analysis; synthetic route feasibility assessment |
Why This Matters
For procurement decisions in medicinal chemistry and CNS drug discovery, the documented synthetic utility of the 3-position isomer directly determines feasibility of synthesizing target neuroleptic scaffolds, making the 4-position isomer unsuitable as a replacement.
- [1] US Patent 4593037. 1,3-disubstituted piperidine compounds as neuroleptic agents. Published June 3, 1986. Assignee: Pfizer Inc. View Source
- [2] US Patent 20070173533A1. Substituted 3-phenylpiperidine compounds, their preparation and use. Published 2007. Assignee: unspecified. Describes 3-methoxyphenylpiperidine intermediates for L-type Ca channel ligands. View Source
